molecular formula C8H13FN4 B8319316 2-Amino-4-(t-butylamino)-5-fluoropyrimidine

2-Amino-4-(t-butylamino)-5-fluoropyrimidine

Cat. No. B8319316
M. Wt: 184.21 g/mol
InChI Key: NYYWZOHCKVLPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(t-butylamino)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C8H13FN4 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(t-butylamino)-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(t-butylamino)-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-(t-butylamino)-5-fluoropyrimidine

Molecular Formula

C8H13FN4

Molecular Weight

184.21 g/mol

IUPAC Name

4-N-tert-butyl-5-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C8H13FN4/c1-8(2,3)13-6-5(9)4-11-7(10)12-6/h4H,1-3H3,(H3,10,11,12,13)

InChI Key

NYYWZOHCKVLPGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC=C1F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 8 ml of acetic acid were added 1.00 g of 2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine together with 215 mg of 10% palladium on carbon, and the mixture was hydrogenated at 60° C. for ten days. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. The procedure of adding 10 ml of ethanol and concentrating under reduced pressure was repeated three times, and the residue was separated by column chromatography (silica gel, 25 g; eluent: chloroform, and then, chloroform:methanol, 200:1), and the corresponding fractions were collected and concentrated under reduced pressure to obtain 360 mg of the title compound as a pale gray solid.
Name
2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
215 mg
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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